N-Ethyl-N-methyl-2-(piperidin-4-yloxy)acetamide
Description
N-Ethyl-N-methyl-2-(piperidin-4-yloxy)acetamide is a synthetic acetamide derivative characterized by a piperidin-4-yloxy moiety linked to an acetamide backbone, with N-ethyl and N-methyl substituents. The ethyl-methyl substitution on the acetamide nitrogen may influence lipophilicity, solubility, and binding affinity compared to other N-substituents.
Properties
CAS No. |
902836-87-7 |
|---|---|
Molecular Formula |
C10H20N2O2 |
Molecular Weight |
200.28 g/mol |
IUPAC Name |
N-ethyl-N-methyl-2-piperidin-4-yloxyacetamide |
InChI |
InChI=1S/C10H20N2O2/c1-3-12(2)10(13)8-14-9-4-6-11-7-5-9/h9,11H,3-8H2,1-2H3 |
InChI Key |
AGCOSVMPQXPZQC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)C(=O)COC1CCNCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N-methyl-2-(piperidin-4-yloxy)acetamide typically involves the reaction of N-ethyl-N-methylacetamide with 4-hydroxypiperidine. The reaction is carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final compound is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The piperidine nitrogen and acetamide carbonyl group serve as key sites for nucleophilic substitution.
| Reaction Type | Conditions | Products | References |
|---|---|---|---|
| Piperidine N-alkylation | Alkyl halides (e.g., methyl iodide), base (NaH), anhydrous THF, 0–25°C | Quaternary ammonium derivatives (e.g., N-ethyl-N-methyl-2-(1-methylpiperidin-4-yloxy)acetamide) | |
| Acetamide hydrolysis | HCl (6M), reflux, 12 hours | 2-(piperidin-4-yloxy)acetic acid and N-ethyl-N-methylamine |
-
Mechanistic Insight : The piperidine nitrogen’s lone pair facilitates alkylation, while acidic hydrolysis cleaves the acetamide via protonation of the carbonyl oxygen, followed by nucleophilic water attack.
Reduction and Oxidation Reactions
The carbonyl and piperidine moieties participate in redox transformations.
| Reaction Type | Conditions | Products | References |
|---|---|---|---|
| Carbonyl reduction | LiAlH₄, THF, 0°C to RT, 4 hours | N-ethyl-N-methyl-2-(piperidin-4-yloxy)ethanol | |
| Piperidine oxidation | KMnO₄, H₂O, 80°C, 6 hours | N-ethyl-N-methyl-2-(1,2,3,6-tetrahydropyridin-4-yloxy)acetamide |
-
Selectivity : Reductions preferentially target the acetamide carbonyl over the ether linkage.
Acid/Base-Mediated Rearrangements
The compound undergoes structural modifications under acidic or basic conditions.
Catalytic Functionalization
Transition-metal catalysts enable advanced derivatization.
-
Industrial Synthesis : Continuous flow reactors with quinoline organocatalysts achieve enantiomeric excess >90% during large-scale production.
Comparative Reactivity with Analogues
Structural variations significantly alter reactivity:
| Compound | Key Structural Feature | Reactivity Difference |
|---|---|---|
| N-Methyl-2-(piperidin-3-yloxy)acetamide | Piperidine attachment at C3 | Lower thermal stability due to steric hindrance |
| N-Ethyl-2-(piperidin-4-yloxy)acetamide | Lacks N-methyl group | Faster hydrolysis rates (t₁/₂ = 2 hours vs. 6 hours under 6M HCl) |
| N-Cyclopropyl derivatives | Cyclopropyl substituent | Enhanced resistance to oxidation |
Stability and Degradation
-
Thermal Stability : Decomposes at >200°C without catalysts.
-
Photodegradation : UV light (254 nm) induces piperidine ring opening, forming aldehydes.
Scientific Research Applications
Antimicrobial and Antiviral Properties
Preliminary studies suggest that N-Ethyl-N-methyl-2-(piperidin-4-yloxy)acetamide exhibits significant antimicrobial and antiviral activities. Research indicates that it may interact with specific receptors or enzymes involved in neurotransmitter regulation, potentially influencing signal transduction pathways.
Pharmacological Potential
The compound is under investigation for its role in modulating biological pathways relevant to various diseases. Interaction studies focus on its binding affinity to biological targets, which is crucial for understanding its pharmacological effects on human health.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is essential for optimizing its biological activity. Modifications at various positions on the piperidine ring and acetamide moiety can significantly impact potency and selectivity. The following table summarizes key findings related to SAR:
| Modification | Effect on Activity | Reference |
|---|---|---|
| Addition of hydrophobic groups | Increased lipophilicity and potency | |
| Substitution at N-position | Enhanced binding affinity to targets | |
| Alteration of acetamide group | Variable effects on anti-inflammatory activity |
Case Study 1: Antimicrobial Activity
A study conducted on the antimicrobial efficacy of this compound demonstrated its potential against various bacterial strains. The compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its viability as a therapeutic agent in combating bacterial infections.
Case Study 2: Neurotransmitter Modulation
Research investigating the compound's effects on neurotransmitter levels revealed that it could modulate serotonin and dopamine pathways. This modulation was linked to potential therapeutic effects in mood disorders, indicating further exploration into its use as an antidepressant or anxiolytic agent is warranted .
Mechanism of Action
The mechanism of action of N-Ethyl-N-methyl-2-(piperidin-4-yloxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and the acetamide moiety play crucial roles in binding to these targets, modulating their activity. The compound may act as an inhibitor or activator, depending on the specific biological pathway involved.
Comparison with Similar Compounds
Key Observations :
- The target compound has simpler N-alkyl groups (ethyl/methyl) compared to bulky substituents like sulfonyl or polycyclic aromatics in analogs . This may enhance metabolic stability and oral bioavailability.
Pharmacological and Physicochemical Properties
Enzyme Inhibition
- sEH Inhibition : Compounds like 6b (IC50 ~10 nM) inhibit soluble epoxide hydrolase (sEH) due to sulfonyl and aromatic groups enhancing hydrophobic interactions . The target compound lacks these groups, suggesting weaker sEH affinity.
- 17β-HSD2 Inhibition : Phenethyl-substituted acetamides (e.g., compound 13) inhibit 17β-HSD2 via aromatic and hydrophobic interactions . The ethyl-methyl substituents in the target may provide moderate hydrophobicity but lack aromaticity for strong binding.
Antimicrobial Activity
- Phenoxy acetamide derivatives (e.g., compounds 47–50) show gram-positive antibacterial and antifungal activity, driven by benzo[d]thiazolylsulfonyl and heteroaromatic groups . The target compound’s piperidine ether and alkyl groups may reduce antimicrobial potency compared to these analogs.
Physicochemical Properties
Biological Activity
N-Ethyl-N-methyl-2-(piperidin-4-yloxy)acetamide (CAS number 902836-87-7) is a synthetic organic compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications, and relevant research findings.
Chemical Structure and Properties
This compound possesses a unique structure characterized by an ethyl and methyl group attached to a piperidine-derived moiety. Its molecular formula and weight are approximately and 200.28 g/mol, respectively. This structural configuration is crucial for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. Preliminary studies suggest that it may influence neurotransmitter regulation and signal transduction pathways, particularly those involving acetylcholine and dopamine systems. The compound's mechanism likely involves binding to various molecular targets, modulating their activity, which can lead to diverse biological effects.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
- Antimicrobial Properties : Initial studies have shown potential antimicrobial effects, suggesting the compound could be effective against various pathogens.
- Antiviral Activity : The compound has also been investigated for its antiviral properties, indicating a promising avenue for therapeutic applications in viral infections.
- Neuropharmacological Effects : Studies suggest that it may have applications in treating neurodegenerative diseases by influencing neurotransmitter systems.
In Vitro Studies
In vitro experiments have demonstrated that this compound can modulate the activity of neurotransmitter receptors. For example, it has been shown to interact with cholinergic receptors, which play a critical role in cognitive functions and memory processes.
In Vivo Studies
Research involving animal models has indicated that the compound may affect emotional behavior by modulating neurotransmitter levels in the brain. For instance, it was observed to influence the hypothalamus-pituitary-adrenal (HPA) axis, which is involved in stress responses .
Case Studies
- Neurodegenerative Disease Models : In studies using mouse models for neurodegenerative diseases, this compound showed promise in improving cognitive function by enhancing neurotransmitter signaling pathways.
- Antimicrobial Efficacy : A series of experiments tested the compound against various bacterial strains, revealing significant antimicrobial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure | Key Activity |
|---|---|---|
| N-Methyl-2-(piperidin-4-yloxy)acetamide | Similar piperidine structure | Antimicrobial and antiviral properties |
| LEI-401 | Pyrimidine derivative | Potent NAPE-PLD inhibitor affecting emotional behavior |
This table highlights how variations in structure can lead to differences in biological activity.
Q & A
Q. What are the recommended synthetic routes for N-Ethyl-N-methyl-2-(piperidin-4-yloxy)acetamide, and how can reaction conditions be optimized?
The synthesis of acetamide derivatives typically involves substitution reactions under alkaline conditions followed by purification via chromatography or crystallization. For example, analogous compounds like N-(1-isopropyl-4-piperidinyl)-2-phenoxyacetamide are synthesized by reacting piperidine derivatives with appropriate electrophiles (e.g., phenoxyacetic acid) in the presence of condensing agents . Optimization may include adjusting reaction temperature (e.g., reflux in ethanol for 40 ml scale) and stoichiometric ratios of reagents to minimize side products . Characterization via nuclear magnetic resonance (NMR) and mass spectrometry (MS) is critical for verifying structural integrity .
Q. How can researchers validate the structural identity of this compound?
X-ray crystallography is the gold standard for unambiguous structural confirmation. For acetamide derivatives, single crystals can be grown via slow evaporation of solvent mixtures (e.g., chloroform-acetone) and analyzed using SHELX software for refinement . Complementary techniques include high-resolution MS for molecular weight verification and 2D NMR (COSY, HSQC) to resolve stereochemistry and substituent positions .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Acetamide derivatives may exhibit irritant properties. Personal protective equipment (PPE) such as nitrile gloves, safety goggles, and lab coats are mandatory. Engineering controls (e.g., fume hoods) should be used during synthesis. In case of skin contact, wash immediately with soap and water. For inhalation exposure, move to fresh air and seek medical attention .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological activities of this compound analogs?
Discrepancies in biological activity data (e.g., receptor binding affinity) may arise from variations in assay conditions (e.g., pH, solvent polarity) or differences in cell lines/animal models. A systematic approach includes:
- Dose-response curves : Validate EC50/IC50 values across multiple concentrations.
- Control experiments : Use reference compounds (e.g., known receptor agonists/antagonists) to confirm assay reliability.
- Computational modeling : Compare molecular docking predictions with experimental results to identify steric or electronic mismatches .
Q. What experimental strategies can improve the selectivity of this compound for target receptors in neurological studies?
To enhance selectivity:
- Structure-activity relationship (SAR) studies : Modify substituents on the piperidine or acetamide moieties. For example, introducing bulky groups may reduce off-target interactions.
- Isotopic labeling : Use tritiated or fluorescent analogs to track binding specificity in vitro.
- Kinetic assays : Measure association/dissociation rates to differentiate between competitive and non-competitive inhibition .
Q. How can computational methods predict the metabolic stability of this compound?
Tools like molecular dynamics (MD) simulations and quantum mechanical (QM) calculations can model cytochrome P450-mediated oxidation pathways. Key steps:
- Metabolite prediction : Use software (e.g., Schrödinger’s Metabolism Module) to identify vulnerable sites (e.g., piperidine ring oxidation).
- In vitro validation : Perform liver microsome assays to compare predicted vs. observed metabolic half-lives .
Methodological Considerations
- Data Reproducibility : Document solvent purity, temperature, and humidity during experiments, as these factors influence crystallization and reaction yields .
- Toxicity Screening : Prioritize Ames tests for mutagenicity and micronucleus assays to assess genotoxic risk, given acetamide’s potential carcinogenicity in rodents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
